4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-12-6-3-11-7(9)2-5(6)8(10)13-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKMZNBMKPJHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C(C=C2C(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855658 | |
| Record name | 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029720-75-9 | |
| Record name | 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention due to its significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in DNA synthesis and repair, making this compound a potential candidate for cancer treatment. This article delves into the biological activity of this compound, discussing its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_6Cl_2N_4, with a molecular weight of approximately 214.05 g/mol. The presence of chlorine atoms at the 4 and 6 positions enhances its reactivity and biological interactions. The methyl group at the 2 position increases its solubility and affinity for biological targets.
The primary mechanism of action for this compound involves the inhibition of DHFR. This inhibition disrupts the folate metabolism necessary for the synthesis of nucleotides, leading to antiproliferative effects on rapidly dividing cells such as cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis by modulating key signaling pathways and gene expression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. Research indicates that modifications at various positions on the pyrido[3,4-d]pyrimidine scaffold can significantly impact biological activity. For instance, various substitutions can enhance binding affinity to DHFR or improve selectivity against different cancer cell lines. A notable study found that specific structural analogs exhibited improved potency with IC50 values in the nanomolar range against various cancer types .
Biological Activity Summary
The biological activities associated with this compound include:
- Antitumor Activity : The compound has demonstrated significant antiproliferative effects in various cancer cell lines including lung (A549), epidermal (A431), and glioblastoma (T98G) cells.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound activates apoptotic pathways leading to increased caspase-3 activity and DNA fragmentation .
Case Studies
-
In Vitro Antiproliferative Screening :
A study evaluated the antiproliferative effects of several pyrido[3,4-d]pyrimidine derivatives on a panel of eight cancer cell lines. Results indicated that compounds similar to this compound showed IC50 values ranging from 1.54 µM to 3.36 µM against prostate (PC-3) and lung (A549) cancer cells, demonstrating their potential as effective anticancer agents . -
Mechanistic Studies :
Further investigations revealed that treatment with this compound led to significant changes in mitochondrial membrane potential and increased sub-G1 populations in treated cells, indicative of apoptosis. Western blot analyses confirmed cleavage of PARP-1 and procaspase-3 as markers of apoptosis induction .
Data Tables
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 | 1.54 | DHFR Inhibition |
| Antiproliferative | PC-3 | 3.36 | Apoptosis Induction |
| Cell Cycle Arrest | A431 | Not specified | G2/M Phase Arrest |
| Apoptosis Induction | T98G | Not specified | Caspase Activation |
Scientific Research Applications
Medicinal Chemistry Applications
- Inhibition of Dihydrofolate Reductase :
- Anticancer Activity :
- Pharmaceutical Development :
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of pyrido[3,4-d]pyrimidine derivatives, researchers found that compounds similar to this compound exhibited IC₅₀ values in the low micromolar range against prostate (PC-3) and lung (A-549) cancer cells. These findings suggest that the compound could be developed further as a chemotherapeutic agent targeting these cancers .
Case Study 2: Mechanism of Action
Another study focused on the mechanism by which this compound inhibits DHFR. The compound was shown to compete with natural substrates for binding at the active site of DHFR, leading to decreased folate metabolism and subsequent inhibition of DNA synthesis in cancer cells. This mechanism underlines its potential as an effective anticancer drug .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine with key analogs:
Key Observations :
- Halogenation: Chlorine atoms at positions 4 and 6 (target compound) enhance electrophilicity compared to mono-chlorinated analogs (e.g., 4-Chloro-2-methylpyrido[3,4-d]pyrimidine) .
- Lipophilicity : The difluoromethyl group in 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine increases membrane permeability but may reduce aqueous solubility .
- Steric Effects : The pyridinyl substituent in 4,5-Dichloro-6-methyl-2-(pyridin-3-yl)pyrimidine facilitates π-π interactions in receptor binding .
Preparation Methods
Method Description
- Reagents: Sodium methoxide, dimethyl malonate, acetamidine hydrochloride.
- Solvent: Methanol.
- Conditions: Initially under ice bath (0°C), sodium methoxide is added to methanol, followed by dimethyl malonate and acetamidine hydrochloride.
- Reaction: The mixture is warmed to 18–25°C and stirred for 3–5 hours.
- Isolation: Methanol is removed by reduced-pressure distillation, water is added to dissolve the residue, and the pH is adjusted to 1–2.
- Crystallization: The mixture is stirred at 0°C for 3–5 hours to crystallize the white solid 4,6-dihydroxy-2-methylpyrimidine.
- Work-up: Suction filtration, washing, and drying yield the intermediate.
This method is noted for its mild temperature conditions and efficient crystallization, facilitating high purity of the intermediate suitable for subsequent chlorination.
Chlorination to this compound
Conventional Methods
Improved Method Using Triphosgene
- Reagents: Triphosgene dissolved in 1,2-dichloroethane, N,N-diethylaniline.
- Procedure: The 4,6-dihydroxy-2-methylpyrimidine and N,N-diethylaniline are refluxed in 1,2-dichloroethane.
- Addition: Triphosgene solution is slowly added under reflux.
- Reaction Time: 6–8 hours reflux.
- Post-reaction: The mixture is washed, dried, filtered, concentrated, recrystallized, and decolorized to yield the target compound.
- Advantages: Triphosgene replaces POCl3 and phosgene, reducing environmental pollution and toxicity, simplifying operation, and improving safety for industrial-scale synthesis.
Alternative Chlorination Using Phosphorus Oxychloride and Saturated Hindered Amines
- Reagents: 4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl3), and a saturated hindered amine such as N,N-diisopropylethylamine.
- Solvents: Chlorinated solvents (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene), ethers (e.g., tetrahydrofuran), or polar aprotic solvents (e.g., acetonitrile).
- Conditions: Temperature range 20–140°C, preferably 60–90°C.
- Molar Ratios: POCl3 to dihydroxypyrimidine typically 2:1 to 4:1; amine to POCl3 about 1:1 to 2:1.
- Mechanism: The amine acts as a base to scavenge HCl formed during chlorination, improving yield and selectivity.
- Work-up: The reaction mixture is washed, organic layer dried and concentrated, followed by purification to isolate this compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The use of triphosgene as a chlorinating agent is a significant advancement, offering a safer and environmentally friendlier alternative to POCl3 and phosgene, which are traditionally used but pose severe handling risks.
- The choice of base and solvent critically influences the reaction efficiency and product purity. Saturated hindered amines such as N,N-diisopropylethylamine effectively neutralize HCl, preventing side reactions.
- Reaction temperatures and molar ratios are optimized to balance reactivity and selectivity, with typical phosphorus oxychloride to substrate ratios ranging from 2:1 to 4:1.
- The intermediate 4,6-dihydroxy-2-methylpyrimidine can be efficiently synthesized under mild conditions with high crystallinity, facilitating downstream chlorination.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. The dihydroxy precursor acts as a critical intermediate, with chlorination occurring at the 4- and 6-positions . Optimization of reaction time, temperature (e.g., 80–110°C), and stoichiometric ratios of chlorinating agents is essential to achieve high yields (>80%). Post-synthesis purification often involves recrystallization or column chromatography.
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR spectra confirm the aromatic proton environment and chlorine substitution patterns. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while pyridopyrimidine protons resonate between δ 8.0–9.0 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the planar heterocyclic structure. Studies on analogous compounds (e.g., 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide) reveal Cl–N distances of ~1.73 Å and dihedral angles <5° between fused rings .
Q. What are the primary research applications of this compound in medicinal chemistry and chemical biology?
- Methodological Answer : This compound serves as a versatile scaffold for kinase inhibitors and anticancer agents. Its dichloro-methyl groups enable regioselective functionalization (e.g., Suzuki couplings or nucleophilic substitutions) to generate derivatives targeting ATP-binding pockets . For example, pyrido[3,4-d]pyrimidine derivatives have shown IC₅₀ values <100 nM against EGFR and VEGFR kinases in biochemical assays .
Q. What safety considerations and handling protocols are critical when working with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Hazard Statements: H315, H319, H335) .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles.
- Waste Disposal : Collect halogenated waste in sealed containers for incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers optimize the chlorination step in the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Catalytic Additives : Use dimethylformamide (DMF) or pyridine as catalysts to enhance POCl₃ reactivity, reducing reaction time from 12h to 6h .
- Microwave-Assisted Synthesis : Achieve >90% yield by heating at 120°C for 30 minutes under microwave irradiation, minimizing side products like mono-chlorinated intermediates .
- In-Situ Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient) to terminate at optimal conversion .
Q. What analytical strategies are recommended to resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating H and C chemical shifts. For instance, HMBC correlations between the methyl group and C-2/C-4 confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Resolve discrepancies in molecular ion ([M+H]⁺) by comparing experimental vs. theoretical m/z values (e.g., C₈H₆Cl₂N₃: calc. 230.9854, obs. 230.9852) .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
- Methodological Answer :
- Steric Effects : Bulky substituents at C-2 (e.g., methyl vs. ethyl) reduce binding affinity to kinases due to clashes in hydrophobic pockets. Molecular docking studies on EGFR show ΔG differences of ~2 kcal/mol between analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) at C-4/C-6 enhance electrophilicity, improving covalent binding to cysteine residues in BTK inhibitors. Hammett constants (σ) correlate with IC₅₀ values (R² >0.85) .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states and activation energies for SNAr reactions. For example, C-6 chlorine is more reactive than C-4 due to lower LUMO energy (-1.2 eV vs. -0.9 eV) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or THF to predict regioselectivity in Suzuki-Miyaura couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
